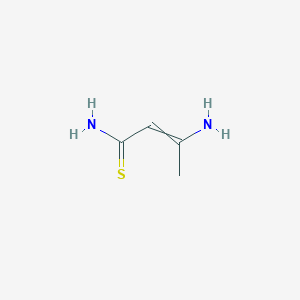

3-Aminobut-2-enethioamide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C4H8N2S |

|---|---|

分子量 |

116.19 g/mol |

IUPAC 名称 |

3-aminobut-2-enethioamide |

InChI |

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7) |

InChI 键 |

IJUDUPSHUGIGMT-UHFFFAOYSA-N |

规范 SMILES |

CC(=CC(=S)N)N |

产品来源 |

United States |

The Significance of Thiocarbonyl Compounds in Organic Synthesis Research

The thiocarbonyl group, characterized by a carbon-sulfur double bond (C=S), is a cornerstone of modern organic synthesis. researchgate.net Its importance stems from a unique set of properties that differentiate it from its oxygen-containing counterpart, the carbonyl group. The weaker C=S bond and the ability of sulfur to stabilize adjacent charges or radicals make thiocarbonyl compounds highly reactive towards a diverse array of reagents, including nucleophiles, electrophiles, and radicals. researchgate.net This enhanced reactivity often translates to milder reaction conditions and novel transformations not achievable with carbonyl compounds. researchgate.netiupac.org

A key aspect of thiocarbonyl chemistry is the concept of "thiophilicity," where nucleophiles preferentially attack the sulfur atom over the carbon atom, a reversal of the typical reactivity observed with carbonyls. iupac.org This distinct behavior has been harnessed in numerous synthetic strategies. Furthermore, the presence of a thiocarbonyl group can facilitate a range of specific and powerful reactions, such as Michael additions of enethiolates, the Eschenmoser sulfide (B99878) contraction, and various cycloaddition reactions. researchgate.net

The versatility of thiocarbonyl compounds, including thioamides, thioesters, and thioketones, has established them as indispensable tools for constructing complex molecules, many of which are of biological interest. researchgate.net Their ability to act as precursors for radicals and their utility as acyl transfer agents further underscore their value in multi-step synthetic endeavors. researchgate.net Research in this area continues to expand, with ongoing efforts to uncover new reactions and leverage the unique properties of the thiocarbonyl group for efficient and selective synthesis. organic-chemistry.orgrsc.org

An Overview of Research Trajectories for 3 Aminobut 2 Enethioamide

Direct Thionation Approaches

Direct thionation involves the conversion of a precursor, typically a nitrile or a carbonyl compound, into a thioamide in a single step by introducing a sulfur atom. This can be achieved using elemental sulfur or specialized thionating reagents.

Reactions utilizing Elemental Sulfur

Elemental sulfur (S₈) serves as an abundant, inexpensive, and environmentally benign sulfur source for the synthesis of thioamides. rsc.org It is commonly employed in the Willgerodt-Kindler reaction, which traditionally involves the reaction of an aryl alkyl ketone with an amine and elemental sulfur. wikipedia.orgnih.govunacademy.com This reaction can also be adapted for the synthesis of thioamides from nitriles. tandfonline.com

The synthesis of this compound can be envisioned from its corresponding nitrile precursor, 3-aminocrotononitrile. In a general context, the reaction of a nitrile with elemental sulfur and a secondary amine, such as morpholine (B109124), often under microwave irradiation and solvent-free conditions, yields the corresponding N-substituted thioamide. tandfonline.com The reaction proceeds via the formation of an enamine intermediate, which then reacts with sulfur. wikipedia.org An efficient method involves mixing the nitrile, elemental sulfur, and an amine like morpholine in an optimized molar ratio (e.g., 1:2.5:5) and heating the mixture. tandfonline.com

Another approach involves the three-component reaction of styrenes, amines, and elemental sulfur, where the choice of base can selectively yield different thioamide products. scirp.org Similarly, α-keto thioamides can be synthesized from N,N-disubstituted enaminones through a metal-free C=C bond cleavage using elemental sulfur. sci-hub.se

Table 1: Examples of Thioamide Synthesis using Elemental Sulfur

| Precursor | Amine/Reagent | Conditions | Product | Yield (%) | Reference |

| Benzonitrile | Morpholine | Microwave, 150°C, 5 min | N-Benzoylmorpholine | 94 | tandfonline.com |

| 4-Chlorobenzonitrile | Morpholine | Microwave, 150°C, 5 min | N-(4-Chlorobenzoyl)morpholine | 96 | tandfonline.com |

| Phenylacetylene | Piperidine | 110°C, 12 h | N-(Phenylthioacetyl)piperidine | 85 | organic-chemistry.org |

| Phenylacetic Acid | Aniline | K₂CO₃, DMSO, 120°C, 6 h | N-Phenyl-2-phenylethanethioamide | 82 | nih.gov |

| Acetophenone | Morpholine | 100°C, Solvent-free | 2-Morpholino-2-phenyl-1-ethanethione | - | nih.gov |

Application of Thionating Reagents (e.g., Lawesson's reagent, P₄S₁₀, novel thiating reagents)

A variety of powerful thionating reagents have been developed to facilitate the conversion of carbonyl compounds and nitriles into thioamides, often under milder conditions than those required for elemental sulfur.

Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane-2,4-disulfide, is a widely used reagent for the thionation of amides and ketones. nih.govorganic-chemistry.orgwikipedia.org It is particularly effective for converting amides to thioamides, often requiring shorter reaction times and affording high yields. rsc.org The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF), toluene, or xylene, sometimes at elevated temperatures. nih.govchemspider.com The mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. organic-chemistry.orgwikipedia.org LR has been successfully used in the thionation of β-enaminonitriles, which are structurally related to the precursor of this compound. researchgate.net

Phosphorus Pentasulfide (P₄S₁₀) is another classical and cost-effective reagent for thionation. mdpi.com It can be used to convert both amides and nitriles to thioamides. organic-chemistry.orgmdpi.com Reactions with P₄S₁₀ are often performed in refluxing solvents such as pyridine, toluene, or ethanol. organic-chemistry.orgmdpi.com A simple and efficient method for preparing thioamides from nitriles involves reacting them with P₄S₁₀ in ethanol under reflux conditions. organic-chemistry.org To improve its handling and reactivity, P₄S₁₀ can be supported on alumina (B75360) (P₄S₁₀/Al₂O₃) or used as a complex with pyridine (P₄S₁₀-Py₂), which can offer cleaner reactions and easier workups. fishersci.ca

Novel Thiating Reagents have been developed to overcome some of the drawbacks of classical reagents, such as harsh conditions or difficult purification. One such example is N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt. This reagent allows for a highly efficient, one-pot transformation of amides to thioamides at room temperature with high yields and short reaction times. mdpi.com The process involves the initial chlorination of the amide followed by reaction with the thiating agent. mdpi.com

Table 2: Thioamide Synthesis using Thionating Reagents

| Precursor | Reagent | Conditions | Product Type | Yield (%) | Reference |

| N-Phenylbenzamide | Lawesson's Reagent | Toluene, reflux | N-Phenylbenzothioamide | High | rsc.org |

| Pyrrolidin-2-one | Lawesson's Reagent | THF, rt, 30 min | Pyrrolidine-2-thione | 86 | chemspider.com |

| Benzonitrile | P₄S₁₀ | Ethanol, reflux, 30 min | Thiobenzamide | 95 | organic-chemistry.org |

| 4-Methylbenzonitrile | P₄S₁₀ | Ethanol, reflux, 45 min | 4-Methylthiobenzamide | 92 | organic-chemistry.org |

| N-(p-Tolyl)benzamide | N-Isopropyldithiocarbamate Salt | Acetonitrile, rt, 1 h | N-(p-Tolyl)benzothioamide | 88 | mdpi.com |

Indirect Synthesis Routes

Indirect methods involve the synthesis of thioamides through the transformation of other functional groups or via the assembly of multiple components.

Transformation of Precursor Amides

One of the most common and reliable indirect methods for synthesizing thioamides is the thionation of their corresponding amide precursors. mdpi.com For the target compound, this would involve the synthesis of 3-aminobut-2-enamide, followed by its thionation. The conversion of the amide's carbonyl group to a thiocarbonyl is typically achieved with high efficiency using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.govchemspider.commdpi.com

The reaction with Lawesson's reagent is often preferred as it can be carried out at room temperature in solvents like THF, although original procedures used higher temperatures in toluene. chemspider.com A general procedure involves dissolving the amide and Lawesson's reagent in a suitable solvent and stirring until the reaction is complete, followed by an aqueous workup and chromatographic purification. chemspider.com

Table 3: Thionation of Precursor Amides

| Precursor Amide | Thionating Agent | Solvent | Temperature | Yield (%) | Reference |

| Benzamide | Lawesson's Reagent | THF (LAG) | rt | 92 | rsc.org |

| N-Methylacetamide | Lawesson's Reagent | Toluene | Reflux | >90 | nih.gov |

| N,N-Dimethylformamide | P₄S₁₀ | Pyridine | Reflux | - | mdpi.com |

| Various Amides | Lawesson's Reagent | THF | rt | 86 | chemspider.com |

| Benzamide | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | 85 | fishersci.ca |

Decarboxylative Thioamidation Strategies

Decarboxylative strategies have emerged as powerful methods for forming new bonds, including the C-N bond in thioamides, by using readily available carboxylic acids as starting materials. nih.govnih.gov A notable approach involves a three-component reaction of arylacetic or cinnamic acids with amines and elemental sulfur, which proceeds without the need for a transition metal catalyst. nih.gov The reaction is typically performed at elevated temperatures in a solvent like DMSO with a base such as K₂CO₃. nih.gov

Another decarboxylative thioamidation involves the reaction of α-keto carboxylic acids with amines and elemental sulfur, mediated by thiols. nih.gov These methods offer a novel entry to thioamides, although a direct application for the synthesis of this compound from a corresponding carboxylic acid precursor has not been explicitly detailed.

Table 4: Examples of Decarboxylative Thioamidation

| Carboxylic Acid | Amine | Conditions | Product | Yield (%) | Reference |

| Phenylacetic acid | Morpholine | S₈, K₂CO₃, DMSO, 120°C | 1-(2-Phenyl-1-thioxoethyl)morpholine | 80 | nih.gov |

| Cinnamic acid | Benzylamine | S₈, K₂CO₃, DMSO, 120°C | N-Benzyl-3-phenylprop-2-enethioamide | 73 | nih.gov |

| α-Keto-phenylacetic acid | Benzylamine | S₈, Thiol catalyst, rt | N-Benzyl-2-oxo-2-phenylethanethioamide | High | nih.gov |

Multi-component Reactions in Thioamide Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. rsc.org These reactions are atom-economical and can rapidly generate molecular diversity. rsc.org

The Kindler modification of the Willgerodt reaction is a classic three-component synthesis of thioamides from an aldehyde (or ketone), an amine, and elemental sulfur. wikipedia.orgorganic-chemistry.org This reaction can be enhanced by microwave irradiation, significantly reducing reaction times. tandfonline.com For instance, aldehydes, amines, and sulfur can be condensed in N-methyl-2-pyrrolidone (NMP) under microwave heating to produce thioamides in good yields. organic-chemistry.org

Other MCRs for thioamide synthesis include the reaction of alkynes, elemental sulfur, and aliphatic amines, which provides a straightforward and atom-economical route. organic-chemistry.org More recently, visible-light-driven MCRs of amines, carbon disulfide, and olefins have been developed for the mild synthesis of thioamides and thiolactams. nih.gov While a specific MCR for this compound is not prominently reported, these general strategies highlight the potential for its synthesis from simple, readily available precursors.

Table 5: Examples of Multi-component Reactions for Thioamide Synthesis

| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Yield (%) | Reference |

| Benzaldehyde | Morpholine | Elemental Sulfur | Microwave, 180°C, 2 min | Aryl thioamide | 95 | organic-chemistry.org |

| Phenylacetylene | Benzylamine | Elemental Sulfur | Toluene, 110°C, 12 h | Aliphatic thioamide | 85 | organic-chemistry.org |

| Benzyl chloride | N,N-Dimethylformamide | Elemental Sulfur | NaOH, 100°C | Aryl thioamide | Good | nih.gov |

| Benzylamine | 2-Phenethylamine | Elemental Sulfur | Solvent-free, 190°C, 1 h | Aliphatic thioamide | Selective coupling | organic-chemistry.org |

An in-depth examination of the synthetic strategies for producing this compound and its related thioamide compounds reveals a growing emphasis on methodologies that are both efficient and environmentally conscious. Advances in organic synthesis have led to the development of metal-free protocols, innovative catalytic systems, and green chemistry approaches that address the challenges of selectivity and sustainability.

Chemical Reactivity and Transformation Studies of 3 Aminobut 2 Enethioamide

Reactions with Electrophiles

The electron-rich nature of the enamine and thioamide functionalities in 3-aminobut-2-enethioamide makes it susceptible to attack by various electrophiles. The nitrogen atom of the amino group and the sulfur atom of the thioamide group are the primary sites for electrophilic attack. For instance, acylation reactions can occur at the amino group.

Reactions with Nucleophiles

The electrophilic character of the carbon atoms in the double bond and the thioamide group allows for reactions with nucleophiles. Nucleophilic addition to the carbon-carbon double bond, often in a Michael-type addition, is a common reaction pathway.

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. rsc.org Its ability to react with bifunctional reagents, where both electrophilic and nucleophilic centers are present, leads to the formation of various ring systems.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridines, Thieno[2,3-b]pyridines)

Pyrazoles: The reaction of this compound derivatives with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. nih.govbeilstein-journals.org The reaction typically proceeds through a cyclocondensation mechanism, where the hydrazine molecule acts as a dinucleophile, reacting with the dicarbonyl-like functionality of the thioamide and the adjacent carbon atom of the double bond. beilstein-journals.org For example, the reaction of 2-cyanothioacetamides with hydrazine can lead to the formation of 3,5-diaminopyrazoles. nih.gov Microwave-assisted synthesis has also been employed to produce pyrazole (B372694) derivatives efficiently. dergipark.org.tr

Pyridines: Substituted pyridines can be synthesized using this compound through various strategies, including the Bohlmann-Rahtz pyridine (B92270) synthesis. organic-chemistry.org This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. organic-chemistry.org Three-component reactions involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation also provide a route to highly functionalized pyridines. mdpi.com

Thieno[2,3-b]pyridines: These fused heterocyclic systems can be prepared from this compound derivatives. nih.govresearchgate.net A common synthetic route involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides in a one-pot Thorpe–Ziegler cascade reaction to yield 3-aminothieno[2,3-b]pyridine-2-carboxamides. sciforum.net These can be further functionalized. For instance, reaction with chloroacetyl chloride leads to 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides. sciforum.net

The following table summarizes some examples of nitrogen-containing heterocycles synthesized from this compound and its derivatives.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Cyanothioacetamides | Hydrazine | 3,5-Diaminopyrazoles | nih.gov |

| Enamines | Ethynylketones | 2,3,6-Trisubstituted Pyridines | organic-chemistry.org |

| 3-Cyanopyridine-2(1H)-thiones | α-Chloroacetanilides | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | sciforum.net |

| Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | K2CO3, Microwave | Highly functionalized N-alkylated pyridines | mdpi.com |

Formation of Sulfur-Containing Heterocycles (e.g., Thiazolidinones)

The thioamide functionality in this compound is a key reactive site for the synthesis of sulfur-containing heterocycles. rsc.org

Thiazolidinones: The synthesis of 4-thiazolidinones can be achieved through the reaction of thiourea (B124793) derivatives with ethyl bromoacetate (B1195939) in the presence of a base like sodium acetate. jrespharm.comnih.gov The reaction proceeds via cyclization of the intermediate formed from the thiourea and the bromoacetate. jrespharm.com Knoevenagel condensation of 4-thiazolidinone (B1220212) derivatives with isatin (B1672199) derivatives can lead to the formation of thiazolidinone-isatin hybrids. biointerfaceresearch.com

Below is a table showing an example of a sulfur-containing heterocycle synthesized from a thiourea derivative.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Thiourea derivatives | Ethyl bromoacetate, Sodium acetate | 4-Thiazolidinones | jrespharm.comnih.gov |

| 4-Thiazolidinone derivatives | Isatin derivatives, Malononitrile, Triethylamine | 5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones | biointerfaceresearch.com |

Functional Group Interconversions Involving the Thioamide Moiety

The thioamide group in this compound can undergo various functional group interconversions. These transformations are crucial for modifying the properties and reactivity of the molecule, enabling the synthesis of a wider range of derivatives. fiveable.meimperial.ac.uk For example, the thioamide can be converted to other functional groups through oxidation, reduction, or substitution reactions. These interconversions are fundamental in organic synthesis for creating complex molecules from simpler starting materials. youtube.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The cyclization reactions of this compound derivatives often involve multi-step processes. For instance, the formation of pyridines via the Bohlmann-Rahtz synthesis proceeds through an aminodiene intermediate, with the cyclodehydration step being temperature-dependent. organic-chemistry.org The synthesis of thieno[2,3-b]pyridines can occur through a Thorpe–Ziegler cascade reaction, which involves a series of intramolecular cyclizations and rearrangements. sciforum.net The use of mercury(II) salts can mediate cyclization reactions by forming a mercurial carbonium ion, which is then attacked by an intramolecular nucleophile. beilstein-journals.org

Derivatives and Analogues of 3 Aminobut 2 Enethioamide

Structural Modification at the Amino Group

The primary amino group in 3-aminobut-2-enethioamide is a key site for structural diversification. Standard reactions for primary amines, such as N-alkylation, N-acylation, and condensation with carbonyl compounds, can be applied to introduce a variety of substituents, thereby modulating the molecule's chemical and physical properties.

N-Alkylation: The direct N-alkylation of enaminothioamides can be challenging due to the potential for competing reactions at the sulfur atom. However, methods developed for structurally similar compounds, such as 2-amino-3-acylthiophenes, suggest viable routes. These methods often employ strong bases and alkylating agents. psu.edu For instance, the use of a base to deprotonate the amine, followed by reaction with an alkyl halide, can yield N-substituted derivatives. d-nb.infoorganic-chemistry.org Another approach involves reductive amination, where the enamine reacts with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

N-Acylation: The acylation of the amino group introduces an amide functionality, creating N-acyl enaminothioamide derivatives. This transformation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. orientjchem.orgderpharmachemica.com Catalyst-free conditions have also been developed for efficient N-acylation. orientjchem.org These reactions are generally high-yielding and tolerate a wide range of functional groups on the acylating agent. Organocatalytic methods for the direct oxidative N-acylation of primary amides with aldehydes also present a modern approach to forming related imide structures. organic-chemistry.org

Condensation with Carbonyls: The primary amine of this compound can react with aldehydes and ketones to form N-substituted imines, also known as Schiff bases. uomustansiriyah.edu.iqlibretexts.org This condensation reaction typically occurs under mild conditions and is often reversible. The resulting imine introduces a C=N double bond, which can be a site for further chemical transformations or serve to modulate the electronic properties of the conjugated system.

Table 1: Examples of Amino Group Modifications

| Reaction Type | Reagents | Product Type | Potential Utility |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine | Modify steric/electronic properties, Precursor for complex synthesis |

| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Enaminothioamide | Introduce new functional groups, Alter hydrogen bonding |

| Condensation | Aldehyde or Ketone | Imine (Schiff Base) | Ligand synthesis, Intermediate for further reactions |

Modification at the Alkene Moiety

The carbon-carbon double bond in this compound is part of a "push-pull" system, where it is electronically influenced by the electron-donating amino group and the electron-withdrawing thioamide group. This electronic character makes it a reactive component in various reactions, particularly cycloadditions.

Cycloaddition reactions are powerful tools for ring formation, where two unsaturated molecules react to form a cyclic adduct. libretexts.org The enamine double bond can act as the 2π-electron component in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (the alkene) to form a six-membered ring. libretexts.org While simple enamines can be poor dienophiles, the electronic nature of the enaminothioamide can be tuned by substituents to enhance reactivity. The reaction of conjugated enaminothioamides with activated acetylenic compounds, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often leads to the formation of heterocyclic systems. globalauthorid.com

[3+2] Cycloaddition: These reactions involve a three-atom (4π-electron) dipole reacting with a two-atom (2π-electron) dipolarophile. uchicago.edu The alkene in this compound can serve as the dipolarophile, reacting with dipoles like nitrones or azomethine ylides to construct five-membered heterocyclic rings.

[4+3] Cycloaddition: This less common but powerful reaction involves a 4π-electron diene and a 3-atom (2π-electron) allyl cation equivalent to form a seven-membered ring. organicreactions.org The enamine moiety could potentially participate as the 2π component in such transformations.

These cycloaddition reactions provide direct routes to complex cyclic and heterocyclic structures, starting from the relatively simple enaminothioamide scaffold. kharagpurcollege.ac.in

Synthesis of Related Enaminothioamides

The synthesis of enaminothioamides, including analogues of this compound, can be achieved through several established synthetic routes. These methods often involve the condensation of a carbonyl or thiocarbonyl compound with an amine.

One of the most common methods is the reaction of β-keto esters with amines, which readily produces β-enamino esters. organic-chemistry.org Subsequent thionation of the ester carbonyl group, often using Lawesson's reagent or P₄S₁₀, yields the desired enaminothioamide. Alternatively, starting from β-diketones, reaction with an amine can form an enaminone, which can then be thionated.

A more direct approach involves the use of β-thioketo esters or β-dithioketones, which can condense with ammonia (B1221849) or primary amines to form the enaminothioamide core structure. Furthermore, N-substituted enaminothioamides can be synthesized by reacting primary enamines with isothiocyanates. thieme-connect.de Multicomponent reactions, such as the Kindler thioamide synthesis, also provide a pathway to thioamides, which can be adapted for enaminothioamide synthesis. organic-chemistry.org

Table 2: General Synthetic Routes to Enaminothioamides

| Starting Materials | Key Transformation | Product |

|---|---|---|

| β-Keto Ester + Amine | Condensation followed by Thionation | Enaminothioamide |

| Primary Enamine + Isothiocyanate | Addition/Condensation | N-Substituted Enaminothioamide |

| β-Diketone + Amine | Condensation followed by Thionation | Enaminothioamide |

Exploration of Isosteric and Bioisosteric Analogues in Chemical Research

In medicinal chemistry, the concept of isosterism and bioisosterism—the replacement of a functional group with another that has similar steric and electronic properties to retain or enhance biological activity—is a cornerstone of drug design. tandfonline.comresearchgate.net The thioamide group is a well-established bioisostere for the amide bond. tandfonline.comnih.gov

Replacing an amide with a thioamide introduces several key changes:

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov

Lipophilicity: The larger sulfur atom generally increases the lipophilicity of the molecule.

Stability: Thioamide bonds are often more resistant to enzymatic cleavage (e.g., by proteases) than amide bonds, which can improve the metabolic stability and bioavailability of peptide-based drugs. tandfonline.comhyphadiscovery.com

Conformation: The C-N bond of a thioamide has a higher rotational barrier than that of an amide, leading to a more rigid structure.

These properties make the thioamide group a valuable tool for modifying lead compounds in drug discovery. tandfonline.comresearchgate.net Analogues of this compound, where the core structure is incorporated into a larger bioactive molecule, could leverage these bioisosteric properties. For example, replacing a critical amide linkage in a drug candidate with an enaminothioamide moiety could enhance its pharmacokinetic profile. The thioamide can also act as an isostere for other functional groups like carboxylic acids and sulfonamides, further broadening its application in chemical research. nih.gov

Synthetic Strategies for Complex Thiocarbonyl Structures

Enaminothioamides like this compound are not just targets for modification but also valuable building blocks for the synthesis of more complex molecules, particularly sulfur-containing heterocycles. mdpi.compsu.edu

One powerful strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgrug.nlbeilstein-journals.org MCRs are highly efficient and allow for the rapid generation of molecular diversity. Enaminothioamides can participate in MCRs to build complex heterocyclic scaffolds. For example, the Gewald reaction, a well-known MCR, uses an α-cyano ester, a carbonyl compound, and elemental sulfur to synthesize 2-aminothiophenes. Analogous reactions using enaminothioamides as precursors can lead to a variety of thiophene (B33073) and thiazole (B1198619) derivatives. organic-chemistry.org

Furthermore, the inherent reactivity of the enaminothioamide functional group allows it to be used in cyclization reactions to form a range of heterocycles. For instance, oxidative cyclization of this compound with iodine is a known method for synthesizing 5-aminoisothiazole derivatives. thieme-connect.de By modifying the substituents on the enaminothioamide starting material, a library of substituted isothiazoles and other related heterocycles can be generated, which are themselves important structures in medicinal and materials chemistry. msesupplies.com

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. edinst.comscm.commdpi.com These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies. edinst.comscm.com For 3-Aminobut-2-enethioamide, key functional groups include the amine (NH2), thioamide (-C(S)NH2), and alkene (C=C) moieties. libretexts.orglibretexts.org

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Table 1: Expected Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkene) | Stretching | 3000-3100 |

| C=C (alkene) | Stretching | 1600-1680 |

| C=S (thioamide) | Stretching | 1200-1400 |

| C-N | Stretching | 1000-1250 |

Note: The exact positions of these bands can be influenced by the molecule's specific chemical environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. wiley.comresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. wiley.comethernet.edu.et

For this compound, the ¹H NMR spectrum would provide information on the different types of protons and their neighboring environments. The ¹³C NMR spectrum, in turn, would reveal the number and types of carbon atoms present. bhu.ac.inirisotope.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | Attached to C=C | 1.5 - 2.5 |

| =CH | Vinylic proton | 4.5 - 6.0 |

| NH₂ (amine) | Amine group | 1.0 - 5.0 (broad) |

| NH₂ (thioamide) | Thioamide group | 6.0 - 9.0 (broad) |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent and concentration. pitt.edusigmaaldrich.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | Methyl carbon | 10 - 30 |

| =CH | Vinylic carbon | 100 - 140 |

| C(NH₂) | Carbon attached to amine | 140 - 160 |

| C=S | Thioamide carbon | 180 - 210 |

Note: The wide range of chemical shifts in ¹³C NMR allows for the clear distinction of different carbon environments. bhu.ac.inirisotope.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govuni-saarland.de When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). uni-saarland.dewhitman.edu

For this compound (C₄H₈N₂S), the molecular weight is approximately 116.19 g/mol . nih.gov The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. nih.gov The fragmentation pattern provides a fingerprint of the molecule, with characteristic losses of neutral fragments helping to confirm the structure. libretexts.orglibretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Neutral Loss | Description |

| [M - NH₂]⁺ | NH₂ | Loss of the amino group |

| [M - SH]⁺ | SH | Loss of the sulfhydryl group |

| [M - CSNH₂]⁺ | CSNH₂ | Loss of the thioamide group |

Note: The relative abundance of these fragments can provide further clues about the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgsci-hub.se By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density and, consequently, the atomic positions can be constructed. wikipedia.orgnih.gov

A successful X-ray crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.netnih.gov This data would confirm the planar or near-planar geometry of the enamine and thioamide moieties and reveal the specific conformation adopted by the molecule in the crystal lattice, including any intermolecular hydrogen bonding.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition. tubitak.gov.tr

Table 5: Theoretical Elemental Composition of this compound (C₄H₈N₂S)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 4 | 48.04 | 41.35 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 6.96 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 24.12 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 27.60 |

| Total | 116.21 | 100.00 |

Note: Close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

Theoretical and Computational Chemistry Studies of 3 Aminobut 2 Enethioamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and optimizing the geometry of 3-aminobut-2-enethioamide. These calculations provide a foundational understanding of the molecule's stability and reactivity.

DFT studies can be used to determine the optimal geometric parameters, such as bond lengths and angles, by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating the distribution of electron density, which reveals the locations of electrophilic and nucleophilic sites. The calculated electronic properties, including orbital energies (HOMO and LUMO), are vital for predicting the molecule's behavior in chemical reactions.

The reliability of these theoretical results can be benchmarked against experimental data, if available. For instance, calculated spectroscopic data can be compared with experimentally obtained spectra to validate the computational model. rsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comlibretexts.org For this compound, rotation around its single bonds gives rise to various conformers, each with a distinct energy level. The collection of these conformers and their corresponding energies forms the molecule's energy landscape.

The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. libretexts.org Computational methods can map out the potential energy surface of this compound, identifying the most stable conformers (local and global minima) and the energy barriers for interconversion between them. youtube.com This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Table 1: Factors Influencing Conformer Stability

| Factor | Description |

| Steric Interactions | Repulsive forces that arise when non-bonded atoms are forced too close to each other. In this compound, this could occur between the methyl group and the thioamide group. libretexts.org |

| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. libretexts.org |

| Angle Strain | Occurs when bond angles deviate from their ideal values. libretexts.org |

Tautomerism Studies (Thione-Enamine Tautomerism)

This compound can exist in different tautomeric forms, with the thione-enamine form being of particular interest. Tautomers are isomers of a compound which readily interconvert by a chemical reaction called tautomerization. This reaction commonly results in the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.

Theoretical studies can predict the relative stabilities of the different tautomers of this compound. By calculating the energies of the thione and the corresponding enethiol tautomer, it is possible to determine which form is more prevalent under given conditions. These calculations often include the effects of the solvent, as the polarity of the medium can significantly influence the tautomeric equilibrium.

Investigation of Intra- and Intermolecular Interactions

The behavior of this compound is significantly governed by both intramolecular and intermolecular forces.

Intramolecular Hydrogen Bonding: Within a single molecule of this compound, a hydrogen bond can form between the amino group (-NH2) and the sulfur atom of the thioamide group. This interaction can stabilize certain conformations of the molecule.

Intermolecular Interactions: These are the forces between adjacent molecules. For this compound, these interactions can include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the sulfur atom and the nitrogen atom can act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded networks between molecules. rsc.org

Dispersion Forces: These are weak, non-specific attractions that exist between all molecules.

Computational methods can be used to quantify the strength of these interactions and to visualize how they influence the packing of molecules in the solid state. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. lammps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to:

Explore the conformational space more extensively than static calculations.

Simulate the behavior of the molecule in different solvents.

Study the formation and breaking of intermolecular hydrogen bonds.

Predict macroscopic properties such as diffusion coefficients and viscosity.

These simulations provide a bridge between the microscopic properties of a single molecule and the macroscopic behavior of a larger system. rsc.org

Applications of 3 Aminobut 2 Enethioamide As a Synthetic Intermediate and Building Block

Role in Heterocycle Synthesis

3-Aminobut-2-enethioamide is a proficient precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows it to undergo cyclization reactions with different reagents to form stable ring systems, which are foundational motifs in medicinal chemistry and materials science.

Isothiazoles: One of the direct applications of this compound is in the formation of the isothiazole (B42339) ring system. The synthesis is typically achieved through an oxidative cyclization of the enaminethioamide. For instance, reacting this compound with iodine in pyridine (B92270) or bromine in ethanol (B145695) at room temperature leads to the formation of 5-aminoisothiazole derivatives thieme-connect.de. This method is part of a broader strategy for creating isothiazoles from 3-aminopropenethioamides and their tautomers thieme-connect.de.

Thiazoles: The synthesis of thiazole (B1198619) derivatives is a well-established field, with the Hantzsch reaction being a classical and widely used method derpharmachemica.comresearchgate.net. This reaction involves the condensation of a thioamide with an α-haloketone derpharmachemica.comorganic-chemistry.org. By employing this compound as the thioamide component, substituted 2-aminothiazoles can be synthesized. The versatility of the Hantzsch method allows for the creation of a diverse library of thiazoles with various substitutions derpharmachemica.com.

Thiophenes: 2-Aminothiophenes are frequently synthesized via the Gewald reaction derpharmachemica.commdpi.com. This process typically involves the base-catalyzed condensation of a ketone with a compound containing an activated α-methylene group (such as a β-ketonitrile), followed by cyclization with elemental sulfur derpharmachemica.com. While the classical Gewald synthesis starts with these components, thioamides like this compound are key intermediates or can be used in related thiophene (B33073) syntheses. For example, novel 3-acetyl-2-aminothiophenes have been prepared using cyanoacetone in a modified Gewald reaction, highlighting the utility of related structures mdpi.com.

Pyrimidines: Pyrimidines are commonly prepared by condensing a compound with an amidine structure (like urea (B33335) or thiourea) with a three-carbon component, such as an α,β-unsaturated ketone scispace.comrsc.org. The structure of this compound, possessing both nucleophilic amine and thioamide groups, makes it a suitable partner in cyclocondensation reactions to form thiopyrimidine or pyrimidine (B1678525) derivatives. Modern synthetic methods, such as the three-component coupling reaction catalyzed by ZnCl2 or the annulation of amidines with ketones, demonstrate the modularity of pyrimidine synthesis where building blocks like this compound can be utilized scispace.comorganic-chemistry.org.

Table 1: Heterocycle Synthesis from this compound This table is interactive. Click on the headers to sort.

| Heterocycle | General Reaction Type | Typical Reagents |

|---|---|---|

| Isothiazole | Oxidative S-N Bond Formation | Iodine, Bromine thieme-connect.de |

| Thiazole | Hantzsch Synthesis | α-Haloketones derpharmachemica.comresearchgate.net |

| Thiophene | Gewald Synthesis & Related Reactions | α-Methylene Ketones, Sulfur derpharmachemica.commdpi.com |

| Pyrimidine | Cyclocondensation | Three-Carbon Synthons (e.g., unsaturated ketones) scispace.comrsc.org |

Precursor for Advanced Organic Scaffolds

Beyond simple heterocycles, this compound is a stepping stone for creating more complex and advanced organic scaffolds. These scaffolds often consist of fused ring systems or poly-substituted heterocyclic cores that are of significant interest in drug discovery and chemical biology.

The initial heterocyclic products derived from this compound can be subjected to further chemical modifications. For example, 2-aminothiophenes are known to be versatile intermediates. They can undergo reactions such as diazotization and azo-coupling, or they can be used to construct fused heterocyclic systems mdpi.comgoogle.com. A notable example is the use of substituted 2-aminothiophenes as key structural motifs in complex molecules like the tranquillizer brotizolam, which features a thieno[3,2-f] thieme-connect.dederpharmachemica.comderpharmachemica.comtriazolo[4,3-a] thieme-connect.dederpharmachemica.comdiazepine moiety mdpi.com.

Furthermore, pyrimidine derivatives synthesized from related precursors are used to build fused systems like pyrido[2,3-d]pyrimidines. These are often synthesized through one-pot, multi-component reactions, demonstrating an efficient strategy to increase molecular complexity rapidly scirp.org. The ability of this compound to provide access to these fundamental rings makes it an important precursor for such advanced, multi-ring scaffolds frontiersin.orgrsc.org.

Utilisation in Peptide Chemistry Research (e.g., as Bioisosteres in academic synthesis, excluding therapeutic applications)

In academic research, particularly in the field of peptide chemistry, the concept of bioisosterism is widely employed to modify peptides and study their structure-function relationships nih.gov. A bioisostere is a chemical substituent or group that can replace another with similar physical or chemical properties, leading to a molecule with comparable biological or molecular recognition properties nih.govnih.gov.

The amide bond is a central feature of peptides and proteins, but it is susceptible to enzymatic cleavage. In research settings, replacing an amide bond with a more stable surrogate allows for the study of peptide conformation and binding without the complication of degradation. The thioamide group (C=S)-NH, as present in this compound, is a classic example of an amide bond bioisostere. While it maintains a similar planar geometry and hydrogen-bonding capability to the amide, its electronic properties, dipole moment, and size are distinct.

The incorporation of a thioamide group in place of an amide in a peptide backbone is a strategy used in synthetic and medicinal chemistry research to create peptidomimetics nih.gov. These studies, conducted on an academic level, explore how this substitution affects properties like metabolic stability, membrane permeability, and receptor affinity. While heterocycles like oxadiazoles (B1248032) and triazoles are common amide surrogates, the direct use of a thioamide provides a more subtle modification nih.gov. Therefore, this compound and similar structures serve as valuable tools for researchers investigating the fundamental principles of peptide structure and recognition, separate from any direct therapeutic development.

Potential in Materials Science Applications (e.g., as monomers, building blocks for functional materials)

The utility of this compound extends into the realm of materials science, where its derivatives can serve as building blocks for functional organic materials. The heterocyclic compounds synthesized from this precursor, particularly thiophenes, are known for their applications in dyes, pigments, and electronic materials.

A significant application lies in the synthesis of azo dyes. Research has shown that 2-aminothiophenes, which can be synthesized using methods related to this compound, are valuable diazo components mdpi.comgoogle.com. For instance, 3-acetyl-2-amino-5-nitrothiophene, a deeply yellow colored compound, has been specifically utilized in azo-couplings to create thiophene-based azo dyes mdpi.com. These dyes can have specialized applications, for example, in photographic materials google.com.

Moreover, thiophene-containing molecules are cornerstone components in the field of organic electronics. Thiophene can be polymerized to form polythiophenes, which are conductive polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The ability to synthesize functionally substituted thiophenes from precursors like this compound allows for the fine-tuning of the electronic properties of these materials. Thus, this compound represents a potential monomer or a precursor to monomers for the creation of novel functional polymers and materials.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. chembam.comscientificupdate.com For the synthesis of 3-aminobut-2-enethioamide and related thioamides, research is moving beyond traditional methods, which often involve harsh reagents and toxic solvents. chemistryforsustainability.org

Emerging trends focus on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. chemistryforsustainability.org The development of MCRs for thioamide synthesis, such as the Kindler thioamide synthesis, is a key area of interest. organic-chemistry.org

Green Solvents and Catalysts: There is a significant push to replace conventional volatile organic solvents with greener alternatives like water or deep eutectic solvents (DESs). rsc.orgmdpi.com Research has demonstrated the successful synthesis of thioamides in water without the need for catalysts or additives. organic-chemistry.org Furthermore, the use of biodegradable and recyclable catalysts, such as humic acid, under solvent-free conditions represents a sustainable approach. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the Kindler reaction, reducing reaction times from hours to minutes. organic-chemistry.org This use of alternative energy sources can lead to more efficient and less energy-intensive processes. chembam.com

Future efforts will likely concentrate on optimizing these green protocols for large-scale production, expanding the substrate scope, and developing novel, even more sustainable catalytic systems. The goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint. mdpi.comfraunhofer.de

Exploration of New Chemical Transformations and Reactivity Patterns

This compound is a rich platform for chemical exploration due to its multiple reactive sites. The conjugated system allows for its participation in various cycloaddition and condensation reactions, making it a valuable precursor to a wide range of heterocyclic compounds.

Current and future research focuses on:

Synthesis of Novel Heterocycles: While its use in synthesizing isothiazoles and aminothiophenes is established, its reactivity with diverse electrophiles remains an active area of investigation. google.com For instance, its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a highly electrophilic reagent, can lead to the formation of complex pyrrole (B145914) and thiazolidinone derivatives. researchgate.net

Annulation Reactions: The thioamide functionality can participate in annulation reactions to build larger ring systems. Recent computational studies have explored the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of thioamides with 2-bromoenals to generate 1,3-thiazin-4-ones, which are important pharmacophores. rsc.orgrsc.org Understanding and expanding these reactions is a key trend.

Chemoselective Modifications: A significant challenge and area of opportunity is the selective functionalization of either the nitrogen or sulfur atoms. The development of methods for direct, chemoselective transamidation of the thioamide bond, for example, opens up new avenues for creating diverse molecular libraries from a common precursor. nih.gov

The exploration of these new transformations will expand the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular scaffolds from this versatile starting material.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. frontiersin.org For this compound, computational modeling is crucial for elucidating complex reaction mechanisms, predicting stereochemical outcomes, and understanding its electronic properties.

Key areas of computational investigation include:

Mechanism Elucidation: DFT studies have been employed to map the energy profiles of complex reactions involving thioamides. For example, calculations have detailed the multi-step mechanism of NHC-catalyzed annulations, identifying key intermediates and transition states, which would be difficult to determine experimentally. rsc.orgrsc.org

Predicting Selectivity: Computational models can explain the origins of regio- and stereoselectivity in reactions. By analyzing non-covalent interactions in transition states, researchers can predict which product isomer will be favored, guiding experimental design. rsc.org

Understanding Bonding and Interactions: Theoretical calculations are used to study the nature of bonding in thioamide-containing systems, such as their adducts with iodine, which is relevant to the mechanism of antithyyroid drugs. acs.org These studies provide insight into the electronic structure and intermolecular forces that govern the behavior of the molecule.

Future computational work will likely involve the use of more sophisticated models and machine learning algorithms to predict reaction outcomes with even greater accuracy, screen for new potential reactions, and design novel catalysts tailored for specific transformations of this compound.

Integration into Multi-step Synthesis of Complex Molecules

A primary application of versatile building blocks like this compound is their incorporation into multi-step synthetic sequences to produce complex, high-value molecules such as active pharmaceutical ingredients (APIs). fiveable.mepharmafeatures.com The ability to systematically build molecular complexity is the cornerstone of modern organic synthesis.

This integration is evident in several areas:

Pharmaceutical Scaffolds: The heterocycles derived from this compound are often core components of biologically active molecules. For instance, related enaminothioamides have been used in the synthesis of quinazolinone-based quorum sensing inhibitors for Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. nottingham.ac.uk

Automated Synthesis: As chemical synthesis becomes more automated, the demand for reliable building blocks for multi-step automated processes will grow. chemspeed.com The well-defined reactivity of this compound makes it a suitable candidate for inclusion in automated platforms designed for the rapid synthesis of compound libraries for drug discovery.

The future will see this compound being employed in increasingly sophisticated total syntheses of natural products and next-generation pharmaceuticals, driven by its capacity to efficiently introduce key structural motifs.

Investigation of Thioamide-based Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. uni-bayreuth.dewikipedia.org The thioamide group is an excellent functional group for directing self-assembly due to its properties compared to the more common amide bond.

Key characteristics and research trends include:

Stronger Hydrogen Bonding: The thioamide N-H is more acidic, and the C=S group is a better hydrogen bond acceptor than its oxygen counterpart. This leads to stronger and more directional hydrogen bonds, which are the driving forces for self-assembly. tue.nlnih.gov

Cooperative Assembly: Thioamides can induce cooperative supramolecular polymerization, where molecules self-assemble into long, one-dimensional helical structures. tue.nlnih.gov This cooperativity is crucial for forming stable, well-defined nano-architectures.

Novel Materials: The larger dipole moment of the thioamide bond can give rise to materials with interesting properties. Replacing amides with thioamides in disc-shaped molecules has been shown to create ferroelectric materials with enhanced polarization and unique piezoelectric properties. researchgate.net

Aromaticity and Stacking: In systems like thiosquaramides, self-assembly can be driven by a combination of hydrogen bonding and stacking interactions, which can be enhanced by an increase in the aromatic character of the monomers upon aggregation. acs.org

Future research will focus on designing and synthesizing new molecules based on the this compound scaffold to create novel supramolecular polymers, gels, and liquid crystals. The unique combination of the enamine and thioamide functionalities offers rich possibilities for creating complex and functional hydrogen-bonded networks. jyu.finih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。